Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
Description
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one (CAS 87865-18-7) is a polycyclic aromatic compound featuring a xanthenone core fused with a pyrano ring at positions 2,3,4-kl. Its molecular formula is C₁₈H₁₄O₇ (MW: 342.3 g/mol), with substituents including three methoxy (-OCH₃) groups and one hydroxyl (-OH) group . This compound is utilized in organic synthesis and pharmaceutical applications, though specific biological activities remain underexplored in the available literature .
Properties
CAS No. |
87865-18-7 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-hydroxy-3,4,5-trimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one |
InChI |
InChI=1S/C18H14O7/c1-21-16-13-8-7-11(19)24-9-5-4-6-10(12(8)9)25-15(13)14(20)17(22-2)18(16)23-3/h4-7,20H,1-3H3 |
InChI Key |
UNMIIMSOJXFNMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC(=O)OC4=C3C(=CC=C4)O2)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route involving:
- Condensation reactions to form the xanthenone core.
- Cyclization to generate the pyrano ring fused to the xanthone.
- Selective introduction of hydroxy and methoxy groups via methylation and hydroxylation reactions.
The key is to start from appropriately substituted phenolic or hydroxyxanthone precursors and then perform ring closure under acidic or basic catalysis.
Laboratory-Scale Synthesis
A common laboratory approach includes:
Step 1: Formation of 4-hydroxy-2H-pyran-2-one derivatives
This intermediate can be prepared by condensation of malonic acid derivatives with ketones or aldehydes under acidic conditions, followed by cyclization and dehydration steps. For example, 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid can be synthesized by reacting malonic acid derivatives with appropriate ketones, followed by decarboxylation and dechlorination steps under controlled heating and catalytic hydrogenation.Step 2: Construction of the xanthenone core
The xanthenone skeleton is typically formed by condensation of phenolic compounds with phthalic anhydride or related derivatives under acidic conditions, often using polyphosphoric acid or Lewis acids as catalysts.Step 3: Formation of the pyrano ring fused to xanthenone
This involves intramolecular cyclization, often promoted by acidic catalysts or heat, to close the pyran ring onto the xanthone core.Step 4: Introduction of methoxy groups
Hydroxy groups on the aromatic rings are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step is carefully controlled to achieve selective trimethoxylation.Step 5: Purification
The final compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography using chloroform/methanol mixtures) to obtain high purity hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one.
Industrial-Scale Production
Industrial synthesis scales up the laboratory methods with optimization:
- Use of continuous flow reactors to improve heat and mass transfer.
- Optimization of reaction temperature, pressure, and time to maximize yield and minimize by-products.
- Employment of automated catalyst recovery and solvent recycling to enhance sustainability.
- Use of palladium on carbon catalysts for hydrogenation steps, such as dechlorination and reduction, under atmospheric or elevated hydrogen pressure.
Reaction Conditions and Catalysts
Detailed Research Findings
Hydrogenation and dechlorination steps are critical for preparing key intermediates such as 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid, which serve as building blocks for the fused ring system. These steps require palladium on carbon catalysts under controlled hydrogen pressure and temperature (25–50°C) to avoid over-reduction or decomposition.
Methylation reactions are performed under mild basic conditions to avoid demethylation or side reactions. The choice of methylating agent and solvent affects the selectivity and yield of the trimethoxy substitution pattern.
Cyclization efficiency depends on the acidity and temperature; too harsh conditions can lead to polymerization or degradation, while too mild conditions result in incomplete ring closure.
Purification techniques such as silica gel chromatography with optimized solvent systems (chloroform/methanol ratios) are essential to separate closely related analogs and obtain analytically pure this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, such as quinones, hydroxy derivatives, and substituted compounds.
Scientific Research Applications
Biological Activities
Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
-
Anticancer Properties :
- This compound belongs to a class of pyran derivatives that have shown promising anticancer activities. Pyran-based compounds are known for their ability to inhibit the growth of various cancer cell lines. Studies indicate that derivatives of pyran can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways related to cancer progression .
- For instance, research has demonstrated that certain pyran derivatives exhibit high cytotoxicity against human cervical cancer cells (HeLa) and breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating potent activity .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Anticancer Research
A notable study focused on the synthesis of new chromeno-annulated pyran derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that these compounds could potentially serve as templates for developing new anticancer drugs due to their ability to induce cell cycle arrest and apoptosis in malignant cells .
Antimicrobial Studies
Research conducted on this compound revealed its efficacy against Staphylococcus aureus and Candida albicans. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents that could address antibiotic resistance issues prevalent in modern medicine .
Summary Table of Applications
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; potential for drug development |
| Antimicrobial | Effective against bacteria and fungi; potential lead for new antibiotics |
| Anti-inflammatory | Modulates inflammatory pathways; useful in chronic inflammation treatment |
Mechanism of Action
The mechanism of action of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one and related compounds:
Key Observations :
- Pyrano Ring Position: The target compound’s 2,3,4-kl fusion distinguishes it from analogues like [3,2-b]-fused derivatives, which exhibit altered electronic properties and steric hindrance .
- Simplified Analogues: 1-Hydroxy-2,3,5-trimethoxyxanthone lacks the pyrano ring, reducing structural complexity but retaining similar substituent patterns .
Physicochemical Properties
- Melting Points: The target compound’s melting point is unspecified, but analogues range widely: 5-Hydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6(2H)-one: 170–173°C . 1,2-Dihydro-2-hydroxy-6,11-dimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one: 264–265°C .
- Solubility : Hydroxytrimethoxy derivatives are typically sparingly soluble in water but soluble in organic solvents like DMF or acetone, as seen in .
Biological Activity
Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one, identified by its CAS number 87865-18-7, is a compound belonging to the pyrano[2,3,4-kl]xanthen-2-one class. This compound exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article delves into its biological activities, including anticancer effects, antimicrobial properties, and other pharmacological potentials.
Chemical Structure and Properties
- Molecular Formula : C18H14O5
- Molecular Weight : 342.29956 g/mol
- Structural Characteristics : The compound features a pyran ring fused with a xanthenone moiety and multiple methoxy groups, contributing to its diverse biological activities.
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that compounds within the pyrano[2,3,4-kl]xanthenone class can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through caspase activation pathways .
- Case Studies : A study highlighted that derivatives of this compound exhibited significant cytotoxicity against human cervical cancer cells (HeLa) and breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity .
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HeLa | 5.0 | Cytotoxic |
| MDA-MB-231 | 4.8 | Cytotoxic |
| MCF-7 | 6.2 | Cytotoxic |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi:
- Mechanism : The antimicrobial action is attributed to disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| C. albicans | 12 |
Antioxidant Activity
This compound exhibits antioxidant properties that contribute to its therapeutic potential:
- Research Findings : In vitro assays have demonstrated that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular environments.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Methoxy Substituents : The presence and position of methoxy groups significantly affect the potency of the compound against cancer cells.
- Hydroxyl Group : The hydroxyl group at the C5 position enhances both anticancer and antioxidant activities.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and purification methods for Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one?
- Methodological Answer : Synthesis typically involves condensation reactions of precursor phenolic acids (e.g., 2-hydroxy-1-naphthalenecarboxylic acid) with polyhydroxybenzenes like phloroglucinol under acidic conditions . Post-synthesis, purification is achieved via crystallization (using ethanol or chloroform) or chromatographic techniques (e.g., silica gel chromatography with chloroform:methanol gradients). Yield optimization requires temperature control (60–80°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Confirmation : Combine NMR (1H/13C) to resolve methoxy and hydroxyl substituents, MS (ESI-TOF) for molecular ion detection (M.Wt ~302.3 g/mol), and FT-IR for functional group analysis (C=O stretch at ~1650 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile:water mobile phases. Purity >98% is critical for pharmacological studies .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store desiccated at -20°C under inert gas (argon) to prevent hygroscopic degradation and oxidation. Solubility in DMSO or chloroform allows aliquoting to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >10 |
| Ethanol | ~8 |
| Water | <0.1 |
| Pre-dissolve in DMSO (≤1% v/v) and dilute with buffer. For in vivo studies, use cyclodextrin-based nanoformulations to enhance bioavailability . |
Q. How to resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM) to identify therapeutic windows.
- Assay Validation : Use multiple cell lines (e.g., cancer vs. normal) and orthogonal assays (MTT, apoptosis markers) to confirm specificity .
- Metabolite Screening : LC-MS/MS to detect active metabolites that may contribute to observed effects .
Q. What strategies enable structural modifications to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Alkylation at the pyran oxygen (e.g., 3-chloro-3-methyl-1-butyne) followed by Claisen rearrangement to introduce dimethylpyran rings .
- Functional Group Interplay : Compare analogs with varying methoxy/hydroxy positions (e.g., 1-hydroxy-2,3,5-trimethoxy vs. 3,4-dihydroxy-2-methoxy derivatives) to assess antioxidant vs. cytotoxic profiles .
Q. How to design experiments elucidating mechanisms of action for poorly characterized bioactivities?
- Methodological Answer :
- Pathway Screening : Use phospho-kinase arrays or RNA-seq to identify signaling pathways (e.g., MAPK/ERK or Nrf2) modulated by the compound.
- Target Fishing : Combine affinity chromatography (immobilized compound) with pull-down assays and proteomics .
- In Silico Docking : Predict binding to xanthene-targeted proteins (e.g., topoisomerases) using AutoDock Vina or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
